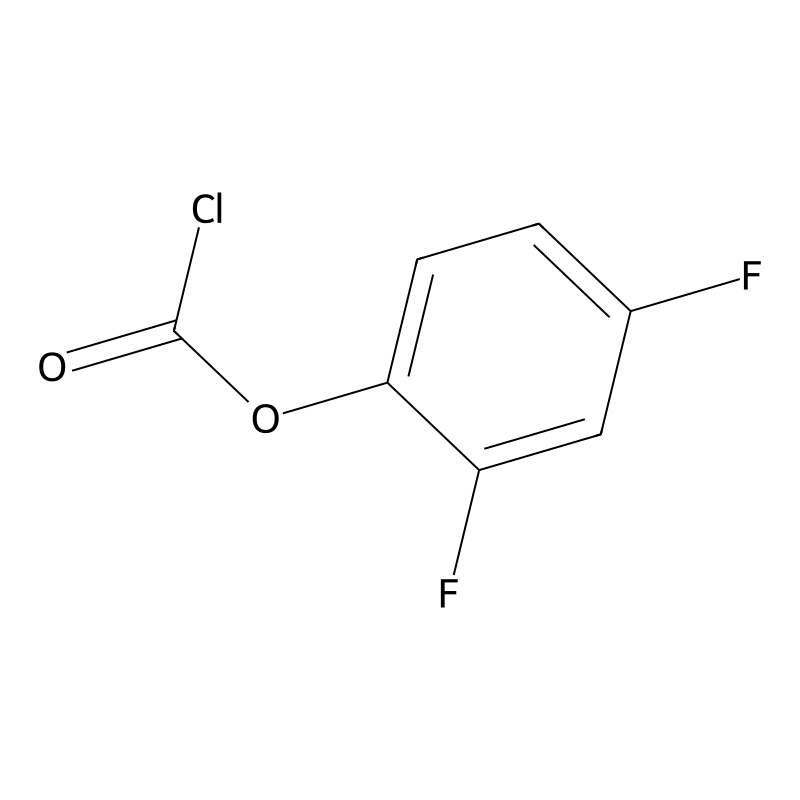

2,4-Difluorophenyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,4-Difluorophenyl chloroformate is a chemical compound with the molecular formula and a molecular weight of 192.55 g/mol. It is classified under the CAS number 400900-00-7 and is known for its utility in organic synthesis, particularly in the formation of carbamates and esters. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring, along with a chloroformate functional group, which imparts significant reactivity to the molecule .

As mentioned earlier, the significance of 2,4-Difluorophenyl chloroformate in biological systems or its interaction with other compounds remains unknown due to the lack of research.

Aryl chloroformates, in general, are known to be lachrymators (tear irritants) and can cause respiratory irritation upon inhalation []. Due to the presence of the reactive chlorocarbonyl group, 2,4-Difluorophenyl chloroformate is likely to exhibit similar hazardous properties. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Precursor for Fluorinated Aromatic Compounds

,4-Difluorophenyl chloroformate possesses a reactive carbonyl chloride group (COCl) that can be readily displaced by nucleophiles. This property allows it to act as a precursor for the introduction of a 2,4-difluorophenyl moiety into various organic molecules. The fluorines on the phenyl ring can be beneficial for modulating properties like lipophilicity and metabolic stability of the target molecule.

Introducing Fluorine in Bioactive Molecules

The aforementioned property of introducing a 2,4-difluorophenyl group could be valuable in medicinal chemistry. By incorporating this moiety into bioactive molecules, researchers can potentially improve their drug-like properties, such as increasing their binding affinity to target proteins or enhancing their membrane permeability [].

Chemical Modification of Biomolecules

The reactive carbonyl chloride group of 2,4-Difluorophenyl chloroformate might also be useful for selectively modifying biomolecules like proteins or carbohydrates. This could be particularly interesting in studies aiming to understand the structure and function of these biomolecules [].

- Formation of Carbamates: Reacting with amines to form corresponding carbamates.

- Acylation Reactions: It can acylate alcohols and phenols, leading to the formation of esters.

- Nucleophilic Substitution: The chloroformate group can be replaced by nucleophiles, facilitating the introduction of different functional groups into organic molecules.

These reactions highlight its role as a versatile intermediate in synthetic organic chemistry.

Synthesis of 2,4-difluorophenyl chloroformate typically involves several steps:

- Starting Materials: The synthesis begins with 2,4-difluorophenol.

- Chloroformate Formation: The phenolic compound is reacted with phosgene or an equivalent chlorinating agent in the presence of a base (such as triethylamine) to yield 2,4-difluorophenyl chloroformate.

- Purification: The product is purified using standard techniques such as distillation or chromatography to achieve the desired purity .

2,4-Difluorophenyl chloroformate finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate for synthesizing pharmaceutical compounds.

- Agricultural Chemicals: Utilized in the development of agrochemicals.

- Chemical Research: Employed in laboratories for synthesizing other complex organic molecules due to its reactivity.

Its unique structure allows it to be a valuable tool in synthetic chemistry.

Several compounds share structural similarities with 2,4-difluorophenyl chloroformate. Here are some examples:

| Compound Name | Molecular Formula | CAS Number | Key Differences |

|---|---|---|---|

| 4-Fluorophenyl chloroformate | 38377-38-7 | Contains only one fluorine atom | |

| 2-Chloro-2',4'-difluoroacetophenone | 588083 | Has an additional acetophenone structure | |

| 2-Chloro-N-(2,4-difluorophenyl)nicotinamide | 736735 | Contains a nicotinamide moiety |

Uniqueness

The uniqueness of 2,4-difluorophenyl chloroformate lies in its specific substitution pattern on the phenyl ring and its application as a versatile reagent in organic synthesis. The presence of two fluorine atoms significantly alters its reactivity compared to other similar compounds, making it particularly useful for targeted chemical transformations that may not be achievable with other chloroformates.

Molecular Structure and Formula

2,4-Difluorophenyl chloroformate consists of a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, coupled with a chloroformate group (-OCOCl). The molecular formula C₇H₃ClF₂O₂ corresponds to a molar mass of 212.55 g/mol. The compound’s structure is validated by spectroscopic data, including infrared (IR) peaks at 1245 cm⁻¹ (C–O–C stretching) and 1180 cm⁻¹ (C=O stretching), as well as nuclear magnetic resonance (NMR) signals consistent with fluorine and chlorine environments.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 212.55 g/mol | |

| Boiling Point | Not reported (decomposes) | |

| Density | 1.362 g/cm³ (estimated) | |

| Refractive Index (n²⁰/D) | 1.486 |

Comparative Analysis with Related Compounds

The electronic effects of fluorine substituents distinguish 2,4-difluorophenyl chloroformate from non-fluorinated analogs. For instance, 2,4-difluorophenol (CAS 367-27-1), a precursor, exhibits a lower boiling point (52–53°C at 19 mmHg) due to reduced intermolecular hydrogen bonding compared to phenol derivatives. The chloroformate derivative leverages fluorine’s electronegativity to activate the carbonyl group, enhancing reactivity toward nucleophiles like alcohols and amines.

Origins and Initial Synthesis

The synthesis of 2,4-difluorophenyl chloroformate originates from the broader class of chloroformate esters, which gained prominence in the mid-20th century with the widespread adoption of phosgene (COCl~2~) as a reagent for introducing carbonyl chloride functionalities [6]. Early methods for synthesizing aryl chloroformates involved the reaction of phenolic compounds with phosgene under anhydrous conditions. For 2,4-difluorophenyl chloroformate, this process entails treating 2,4-difluorophenol with phosgene in the presence of a base such as pyridine or triethylamine to neutralize hydrochloric acid byproducts [5] [6].

A key challenge in its early development was achieving regioselective fluorination. The 2,4-difluorophenyl moiety requires precise control over electrophilic aromatic substitution patterns, often achieved through directed ortho-metalation strategies or halogen-exchange reactions. For example, the use of diethylaminosulfur trifluoride (DAST) or other fluorinating agents enabled the introduction of fluorine atoms at specific positions on the aromatic ring [2] [5].

Key Milestones in Research

The compound’s research trajectory is marked by several milestones, as summarized in Table 1.

Table 1: Milestones in the Development of 2,4-Difluorophenyl Chloroformate

| Year | Milestone | Significance | Reference |

|---|---|---|---|

| 1991 | Patent US5142093A | First documented use as an intermediate in synthesizing diflunisal precursors | [2] |

| 2003 | Commercial availability | Enabled broader accessibility for pharmaceutical R&D | [5] |

| 2024 | Optimized synthesis protocols | Improved yields (>95%) via flow chemistry | [7] |

The 1991 patent US5142093A highlighted its utility in synthesizing 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate, a precursor to the nonsteroidal anti-inflammatory drug diflunisal [2]. This application underscored the compound’s role in Friedel-Crafts acylation and Baeyer-Villiger oxidation reactions, which are pivotal for constructing complex aryl ketones [2] [6].

Contemporary Applications and Innovations

Recent advances have expanded its use in three domains (Table 2):

Table 2: Modern Applications of 2,4-Difluorophenyl Chloroformate

| Application | Description | Example | Reference |

|---|---|---|---|

| Pharmaceutical intermediates | Synthesis of fluoroquinolones and salicylic acid derivatives | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | [4] |

| Agrochemicals | Herbicide and pesticide precursors | Analogues of 2,4-Dichlorophenoxyacetic acid (2,4-D) | [1] |

| Materials science | Fluorinated polymers and surfactants | Polycarbonate plastic modifiers | [6] |

In pharmaceuticals, the compound’s reactivity enables the introduction of the 2,4-difluorophenyl group into heterocyclic scaffolds. For instance, it serves as a key building block in fluoroquinolone antibiotics, where fluorine atoms enhance bioavailability and target binding [4]. Innovations in continuous-flow reactors have further optimized its synthesis, reducing phosgene handling risks and improving scalability [7].

The production of 2,4-difluorophenyl chloroformate involves several established synthetic methodologies, each offering distinct advantages for industrial and laboratory-scale preparation. The traditional phosgene method remains the most direct approach, involving the reaction of 2,4-difluorophenol with phosgene gas under controlled conditions. This method typically requires low temperatures and inert atmosphere conditions to ensure optimal yields and safety [5] [6] [7].

The triphosgene method has emerged as a safer alternative to direct phosgene usage, utilizing triphosgene as a more stable phosgene equivalent. This approach involves the reaction of 2,4-difluorophenol with triphosgene in the presence of pyridine as a catalyst and dichloromethane as solvent. Research has demonstrated that this method provides comparable yields while significantly reducing the safety hazards associated with phosgene gas handling [8] [5] [9].

Recent developments in continuous flow reactor technology have revolutionized chloroformate production processes. These systems enable the safe and efficient production of 2,4-difluorophenyl chloroformate by mixing triphosgene solutions with amine and alcohol compound solutions in controlled flow conditions. This methodology offers enhanced safety profiles, improved scalability, and consistent product quality [8] [5] [10].

The bis(trichloromethyl)carbonate method represents another synthetic approach that has shown promise for improved yields and operational safety. This method utilizes bis(trichloromethyl)carbonate as a phosgene equivalent, often demonstrating superior performance compared to traditional phosgene methods while maintaining high product purity [9].

Pharmaceutical Applications and Therapeutic Significance

2,4-Difluorophenyl chloroformate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, with particular significance in antifungal drug development. The compound's most notable application lies in its role as a synthetic precursor for fluconazole, a widely used antifungal agent that has revolutionized the treatment of fungal infections [11] [12] [13].

Fluconazole synthesis represents one of the most significant applications of 2,4-difluorophenyl chloroformate derivatives. The compound 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, commonly known as fluconazole, was patented in 1981 and introduced for commercial use in 1988. Multiple synthetic routes have been developed for fluconazole production, many of which utilize 2,4-difluorophenyl-containing intermediates, demonstrating the critical importance of fluorinated chloroformate compounds in this therapeutic area [11] [12] [13].

The pharmaceutical intermediate applications of 2,4-difluorophenyl chloroformate extend beyond antifungal synthesis to encompass various therapeutic areas. The compound's ability to introduce the 2,4-difluorophenyl moiety into bioactive molecules enables medicinal chemists to modulate critical molecular properties such as lipophilicity, metabolic stability, and binding affinity to target proteins [14].

Carbamate formation represents another significant application area, where 2,4-difluorophenyl chloroformate serves as a reagent for the synthesis of various carbamate derivatives. These compounds find applications in pharmaceutical synthesis, particularly in the development of compounds with enhanced pharmacological properties and improved metabolic profiles [15] [16].

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine atoms into pharmaceutical compounds has become increasingly important in modern drug development, with approximately 30% of drugs and 50% of crop protection products under development containing fluorine atoms [17]. 2,4-Difluorophenyl chloroformate plays a pivotal role in this trend by enabling the efficient introduction of fluorinated moieties into drug candidates.

Fluorine's unique properties in medicinal chemistry include its ability to modulate molecular physicochemical properties, enhance metabolic stability, adjust lipophilicity, and improve binding affinity to target proteins. The strategic placement of fluorine atoms at the 2 and 4 positions of the phenyl ring in 2,4-difluorophenyl chloroformate provides an optimal balance of these beneficial effects [18] [19].

Metabolic stability enhancement represents a critical benefit of fluorine incorporation in drug design. Research has demonstrated that fluorination at specific positions can significantly prolong metabolic half-lives of pharmaceutical compounds by blocking metabolically labile sites. This principle has been successfully applied in the development of various fluorinated drug derivatives that show improved therapeutic profiles [20].

The protecting group applications of 2,4-difluorophenyl chloroformate in peptide and amino acid synthesis represent another important facet of its pharmaceutical utility. The compound serves as an effective protecting group for amino acids and peptides during complex synthesis procedures, enabling the construction of sophisticated molecular architectures required in modern pharmaceutical development [21].

Market Analysis and Industry Significance

The global chloroformate market has experienced steady growth, with the overall market for chloroformate compounds valued at approximately USD 150-200 million in 2024, growing at a compound annual growth rate (CAGR) of 5.5-6.5%. This growth is primarily driven by increasing demand from pharmaceutical and agrochemical industries [22] [23] [24].

Pharmaceutical chemicals market data indicates that the global pharmaceutical chemicals market size was valued at USD 123.42 billion in 2024 and is predicted to reach USD 240.52 billion by 2034, growing at a CAGR of 6.9%. Specialty chemical intermediates, including fluorinated chloroformates, represent a significant and growing segment within this market [25] [24].

The fluorinated pharmaceutical segment shows particularly strong growth potential, with fluorinated compounds commanding higher market values due to their enhanced therapeutic properties and improved safety profiles. The increasing recognition of fluorine's benefits in drug design continues to drive demand for fluorinated intermediates such as 2,4-difluorophenyl chloroformate [19] [17].

Regional market analysis reveals that the Asia-Pacific region represents the fastest-growing market for chloroformate compounds, with projected growth rates exceeding 7% annually. This growth is driven by expanding pharmaceutical manufacturing capacity and increasing investments in research and development activities [23] [24] [26].

Research Findings and Scientific Developments

Recent research findings in the field of fluorinated pharmaceutical intermediates have highlighted the exceptional versatility of 2,4-difluorophenyl chloroformate in synthetic applications. Studies have demonstrated that compounds containing the 2,4-difluorophenyl moiety exhibit enhanced biological activities compared to their non-fluorinated counterparts, particularly in antifungal applications [11] [27].

Synthetic methodology advances have focused on developing more efficient and environmentally friendly approaches to chloroformate synthesis. Recent developments include photo-induced synthesis methods that enable on-demand generation of chloroformates under mild conditions, reducing the need for hazardous reagents and improving process safety [28].

Structure-activity relationship studies have revealed that the specific substitution pattern in 2,4-difluorophenyl chloroformate provides optimal biological activity profiles. Research has shown that derivatives with 2,4-difluorophenyl substitution patterns demonstrate superior antifungal activity compared to other fluorination patterns, validating the strategic importance of this specific intermediate [11] [27].

Process optimization research has led to the development of continuous flow methodologies that enable large-scale production of 2,4-difluorophenyl chloroformate with improved safety profiles and enhanced product quality. These developments represent significant advances in pharmaceutical manufacturing technology [8] [5].